5-(4-chlorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide
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Description
5-(4-chlorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4O3 and its molecular weight is 344.76. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on imidazotetrazines, compounds structurally related to the one , has shown promising antitumor activity. For instance, one study describes the synthesis and chemistry of an imidazotetrazine derivative with broad-spectrum antitumor properties against L-1210 and P388 leukemia, potentially acting as a prodrug for an acyclic triazene compound (Stevens et al., 1984).
Antimicrobial Agents
A series of compounds, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, were synthesized and screened for antibacterial and antifungal activities, showing potential as antimicrobial agents (Desai et al., 2011).
Synthetic Methodology
Studies have also explored synthetic methodologies involving oxazoles, which are relevant to the structural framework of the compound . For example, oxazoles have been utilized as masked forms of activated carboxylic acids in the synthesis of macrolides, demonstrating their utility in complex organic synthesis (Wasserman et al., 1981).
Anticonvulsant and Muscle Relaxant Activities
A study on pyridazinone derivatives, closely related to the pyridazinyl moiety in the target compound, reported significant anticonvulsant activity and muscle relaxant effects, highlighting the potential of such structures in the development of new therapeutic agents (Sharma et al., 2013).
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c17-12-5-3-11(4-6-12)13-10-19-16(24-13)15(23)18-8-9-21-14(22)2-1-7-20-21/h1-7,10H,8-9H2,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODBMMYINNLPBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.